

# Technical Support Center: M7583 and BTK C481S Mutation

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **M7583**

Cat. No.: **B1574650**

[Get Quote](#)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of the Bruton's tyrosine kinase (BTK) C481S mutation on the efficacy of **M7583**.

## Frequently Asked Questions (FAQs)

Q1: What is **M7583** and what is its mechanism of action?

**M7583**, also known as TL-895, is a potent, highly selective, second-generation covalent inhibitor of Bruton's tyrosine kinase (BTK).<sup>[1]</sup> As a covalent inhibitor, **M7583** forms an irreversible bond with a specific cysteine residue (Cys481) in the ATP-binding domain of the BTK enzyme.<sup>[2][3]</sup> This permanent binding inactivates the kinase, effectively shutting down the B-cell receptor (BCR) signaling pathway that is crucial for the survival and proliferation of malignant B-cells.<sup>[2]</sup>

Q2: What is the BTK C481S mutation?

The BTK C481S mutation is a specific point mutation where the cysteine residue at position 481 of the BTK protein is replaced by a serine. This is a common mechanism of acquired resistance to covalent BTK inhibitors like ibrutinib and, by extension, **M7583**.<sup>[2][4]</sup>

Q3: How does the BTK C481S mutation affect the efficacy of **M7583**?

The covalent binding of **M7583** to BTK is dependent on the presence of the cysteine residue at position 481. The substitution of cysteine with serine in the C481S mutant prevents the formation of this irreversible covalent bond.<sup>[2]</sup> This disruption of binding is expected to significantly reduce the inhibitory activity of **M7583** against the mutated BTK enzyme, leading to drug resistance. While specific data for **M7583** against the C481S mutant is not available, data for the first-generation covalent inhibitor ibrutinib shows a dramatic increase in the IC<sub>50</sub> value (a measure of inhibitory concentration) in the presence of the C481S mutation, rendering it significantly less effective.<sup>[5]</sup>

Q4: Are there alternative strategies to overcome resistance caused by the BTK C481S mutation?

Yes, several strategies are being employed to overcome resistance mediated by the BTK C481S mutation. These include:

- Non-covalent BTK inhibitors: These inhibitors, such as pirtobrutinib, bind to BTK in a reversible manner and do not rely on the Cys481 residue for their activity. This allows them to effectively inhibit both wild-type and C481S-mutated BTK.<sup>[6][7]</sup>
- BTK degraders: These molecules, also known as PROTACs (Proteolysis Targeting Chimeras), are designed to induce the degradation of the BTK protein rather than just inhibiting its enzymatic activity. They can be effective against both wild-type and mutant forms of BTK.<sup>[8][9]</sup>

## Troubleshooting Guide

| Issue Encountered                                                                   | Possible Cause                                                                                                                                         | Suggested Solution                                                                                                                                                                                                                                       |
|-------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Loss of M7583 efficacy in a previously responsive cell line or patient.             | Development of acquired resistance, potentially through the BTK C481S mutation.                                                                        | 1. Sequence the BTK gene in the resistant cells or patient sample to confirm the presence of the C481S mutation or other resistance-conferring mutations. 2. Test the efficacy of a non-covalent BTK inhibitor or a BTK degrader on the resistant cells. |
| Inconsistent results in in vitro kinase assays with M7583.                          | 1. Reagent instability or incorrect concentration. 2. Issues with the recombinant BTK enzyme (wild-type or mutant). 3. Assay conditions not optimized. | 1. Prepare fresh solutions of M7583 and other reagents. 2. Verify the activity and purity of the recombinant BTK enzyme. 3. Optimize ATP concentration and incubation times for the kinase assay.                                                        |
| Difficulty in establishing a resistant cell line model with the BTK C481S mutation. | 1. Inefficient transfection or transduction of the C481S mutant construct. 2. Lack of selective pressure to maintain the mutant cell population.       | 1. Optimize the method for introducing the BTK C481S construct into the desired cell line. 2. Culture the cells in the continuous presence of a covalent BTK inhibitor to select for the growth of resistant cells.                                      |

## Quantitative Data

Table 1: Preclinical Activity of **M7583** (TL-895) against Wild-Type BTK

| Assay Type                                        | Metric       | Value   | Reference           |
|---------------------------------------------------|--------------|---------|---------------------|
| Biochemical Assay                                 | Average IC50 | 1.5 nM  | <a href="#">[1]</a> |
| Kinase Profiler Screen                            | Average IC50 | 18.5 nM | <a href="#">[1]</a> |
| Cellular Assay (BTK auto-phosphorylation at Y223) | IC50         | 1-10 nM | <a href="#">[1]</a> |

Table 2: Anti-proliferative Activity of **M7583** (TL-895) in B-Cell Malignancy Cell Lines

| Cell Line Type                            | Cell Line     | IC50 (μM) | Reference           |
|-------------------------------------------|---------------|-----------|---------------------|
| Mantle Cell Lymphoma (MCL)                | Mino          | ~0.1      | <a href="#">[1]</a> |
| Mantle Cell Lymphoma (MCL)                | JeKo-1        | ~1        | <a href="#">[1]</a> |
| Diffuse Large B-cell Lymphoma (DLBCL)     | TMD8          | ~0.01     | <a href="#">[1]</a> |
| Diffuse Large B-cell Lymphoma (DLBCL)     | U-2932        | ~0.1      | <a href="#">[1]</a> |
| Chronic Lymphocytic Leukemia (CLL) Blasts | Primary Cells | ~0.2      | <a href="#">[1]</a> |

## Experimental Protocols

### BTK Kinase Assay (Biochemical)

This protocol is adapted from standard kinase assay methodologies to determine the IC50 of **M7583** against recombinant BTK.

#### Materials:

- Recombinant human BTK enzyme (wild-type or C481S mutant)

- **M7583** compound
- ATP
- Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl<sub>2</sub>; 0.1mg/ml BSA; 2mM MnCl<sub>2</sub>, 50μM DTT)
- ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system
- 384-well plates

#### Procedure:

- Prepare serial dilutions of **M7583** in kinase buffer.
- In a 384-well plate, add the **M7583** dilutions.
- Add the recombinant BTK enzyme to each well and incubate at room temperature for 30-60 minutes to allow for covalent bond formation.
- Initiate the kinase reaction by adding a mixture of ATP and a suitable substrate (e.g., poly(Glu, Tyr) peptide).
- Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
- Luminescence, which is proportional to the amount of ADP generated and thus the kinase activity.
- Plot the kinase activity against the **M7583** concentration and fit the data to a dose-response curve to determine the IC<sub>50</sub> value.

## Cellular Viability Assay

This protocol can be used to assess the effect of **M7583** on the viability of B-cell malignancy cell lines expressing either wild-type BTK or the C481S mutant.

**Materials:**

- B-cell malignancy cell lines (e.g., TMD8, Mino)
- **M7583** compound
- Cell culture medium and supplements
- 96-well plates
- CellTiter-Glo® 2.0 Cell Viability Assay (Promega) or similar viability reagent (e.g., MTT)

**Procedure:**

- Seed the cells in a 96-well plate at a predetermined optimal density.
- Prepare serial dilutions of **M7583** in cell culture medium.
- Add the **M7583** dilutions to the cells and incubate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.
- Allow the plate to equilibrate to room temperature.
- Add the CellTiter-Glo® 2.0 reagent to each well according to the manufacturer's protocol.
- Measure the luminescence, which is proportional to the amount of ATP and thus an indicator of the number of viable cells.
- Plot the cell viability against the **M7583** concentration and calculate the EC50 value.

## Visualizations





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Preclinical evidence for the effective use of TL-895, a highly selective and potent second-generation BTK inhibitor, for the treatment of B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hematolgyandoncology.net [hematologyandoncology.net]
- 3. researchgate.net [researchgate.net]
- 4. strategies-for-overcoming-resistance-to-bruton-s-tyrosine-kinase-inhibitor-zanubrutinib - Ask this paper | Bohrium [bohrium.com]
- 5. Resistance Mechanisms for the Bruton's Tyrosine Kinase Inhibitor Ibrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. c.peerview.com [c.peerview.com]

- 7. c.peerview.com [c.peerview.com]
- 8. NRX-0492 degrades wild-type and C481 mutant BTK and demonstrates in vivo activity in CLL patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NRX-0492 degrades wild-type and C481 mutant BTK and demonstrates in vivo activity in CLL patient-derived xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: M7583 and BTK C481S Mutation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1574650#impact-of-btk-c481s-mutation-on-m7583-efficacy>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)